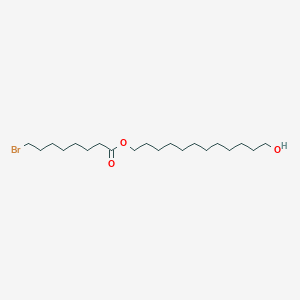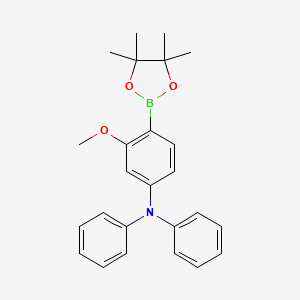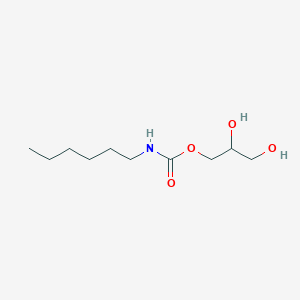
12-Hydroxydodecyl 8-bromooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxydodecyl 8-bromooctanoate: is an organic compound with the molecular formula C20H39BrO3. This compound is characterized by the presence of a hydroxyl group on the dodecyl chain and a bromine atom on the octanoate chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecyl 8-bromooctanoate typically involves the esterification of 12-hydroxydodecanoic acid with 8-bromooctanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 12-Hydroxydodecyl 8-bromooctanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives such as hydroxylated or aminated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 12-Hydroxydodecyl 8-bromooctanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to investigate the interactions between lipids and proteins. It is also used in the synthesis of lipid-based drug delivery systems.
Medicine: In medicinal chemistry, this compound is used in the development of novel therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of specialty chemicals and surfactants. It is also used in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 12-Hydroxydodecyl 8-bromooctanoate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group and bromine atom in the compound allow it to form hydrogen bonds and halogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in lipid metabolism and signal transduction pathways.
Receptors: It can bind to receptors on the cell surface and modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
12-Hydroxydodecanoic Acid: Similar in structure but lacks the bromine atom.
8-Bromooctanoic Acid: Similar in structure but lacks the hydroxyl group on the dodecyl chain.
12-Bromododecanoic Acid: Similar in structure but has the bromine atom on the dodecyl chain instead of the octanoate chain.
Uniqueness: 12-Hydroxydodecyl 8-bromooctanoate is unique due to the presence of both a hydroxyl group and a bromine atom in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
819883-44-8 |
|---|---|
Fórmula molecular |
C20H39BrO3 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
12-hydroxydodecyl 8-bromooctanoate |
InChI |
InChI=1S/C20H39BrO3/c21-17-13-9-7-8-12-16-20(23)24-19-15-11-6-4-2-1-3-5-10-14-18-22/h22H,1-19H2 |
Clave InChI |
IQACGBRFWGOATL-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCOC(=O)CCCCCCCBr)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)

![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)

![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)

![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)
![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)

